1,2,3,4-Tetrahydroisoquinoline-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9/h1-4,9,12H,5-6H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXSODIZVQALAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50458-88-3 | |
| Record name | 1,2,3,4-tetrahydroisoquinoline-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde to form the tetrahydroisoquinoline core . Another method is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieve efficient production. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters are carefully controlled to maximize output .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, saturated tetrahydroisoquinoline derivatives, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications in treating neurodegenerative diseases and infections due to its biological activity.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The biological activity of THIQ derivatives is highly dependent on substituent placement and stereochemistry. Below is a comparative analysis:
Key Observations :
- Substituent Position : Carboxamide at C1 (vs. C3 or C7) reduces steric hindrance, enhancing receptor binding .
- Chirality : (3R)-configured derivatives (e.g., PDTic) exhibit superior κ-opioid receptor affinity compared to (S)-isomers .
- Electron-Withdrawing Groups : Chloro or trifluoromethyl groups (e.g., QTL) improve protease inhibition by enhancing electrophilicity .
Pharmacokinetic and Selectivity Profiles
- Brain Penetration : 4-Me-PDTic’s calculated log BB (0.94) and CNS MPO score (4.8) predict efficient blood-brain barrier crossing, confirmed in rat studies .
- Selectivity: PDTic analogues show >100-fold selectivity for κ-opioid receptors over δ/μ subtypes, attributed to piperidine ring interactions . In contrast, non-selective THIQ carboxamides (e.g., unsubstituted derivatives) bind μ-opioid receptors with comparable affinity .
Biological Activity
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide (THIQ) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with THIQ, focusing on its pharmacological potential against various diseases and its structural-activity relationships (SAR).
Overview of this compound
THIQ is a member of the isoquinoline alkaloids, which are known for their complex structures and varied biological effects. The compound's core structure allows for modifications that can enhance its activity against specific biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of THIQ derivatives. Notably, compounds derived from THIQ have shown promising anti-proliferative activities against various cancer cell lines. For instance, a series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives demonstrated significant binding affinities to Bcl-2 and Mcl-1 proteins, which are crucial in regulating apoptosis in cancer cells. One active compound (11t) was found to induce apoptosis and activate caspase-3 in Jurkat cells in a dose-dependent manner .
2. Anti-Tussive Activity
THIQ compounds exhibit anti-tussive properties comparable to codeine. Research indicates that certain derivatives possess potent cough suppressant effects without the side effects typically associated with opioid medications. The duration and intensity of their action have been documented to be significant, suggesting their potential as safer alternatives for treating cough .
3. Antimicrobial Activity
THIQ derivatives have also been evaluated for their antimicrobial properties. Studies indicate that these compounds can inhibit the activity of pathogenic bacteria, including those resistant to conventional antibiotics. For example, certain THIQ analogs were shown to effectively inhibit New Delhi metallo-β-lactamase (NDM-1), an enzyme that contributes to antibiotic resistance .
Structure-Activity Relationship (SAR)
Understanding the SAR of THIQ is critical for designing more effective derivatives. The modifications at various positions on the THIQ scaffold significantly influence its biological activity:
| Position | Modification | Effect on Activity |
|---|---|---|
| 1 | Hydroxyl group | Increased binding affinity to Bcl-2 |
| 3 | Alkyl substitution | Enhanced anti-proliferative effects |
| 4 | Halogenation | Improved selectivity for cancer targets |
These findings underscore the importance of chemical modifications in enhancing the therapeutic potential of THIQ derivatives.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of THIQ analogs and tested their efficacy against various cancer cell lines using MTT assays. One compound exhibited an IC50 value of 5.2 µM against Bcl-2 protein, demonstrating its potential as a lead compound for further development .
Case Study 2: Cough Suppression
Another investigation focused on the anti-tussive properties of THIQ derivatives compared to traditional treatments. The results indicated that specific THIQ compounds had comparable efficacy to codeine but with reduced side effects such as sedation and dependency .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,2,3,4-tetrahydroisoquinoline-1-carboxamide derivatives?
- Methodology :
- Stepwise coupling : Use Boc-protected 7-hydroxy-D-Tic-OH with amines (e.g., morpholine- or piperazine-substituted amines) in THF/CH₃CN using coupling reagents like HBTU or BOP, followed by Boc deprotection with trifluoroacetic acid (TFA) .
- Oxidative Ugi-type reactions : React 1,2,3,4-tetrahydroisoquinoline with propiolic acids and isonitriles under IBX-mediated conditions to introduce N- and C1-functionalization .
- Reductive cyclization : Start with phenethylamine, perform acetylation, cyclize with polyphosphoric acid (PPA), and reduce with potassium borohydride for simpler analogs like 1-methyl derivatives .
Q. How are structural and stereochemical properties of these compounds characterized?
- Techniques :
- NMR spectroscopy : Confirm regiochemistry and stereochemistry via ¹H and ¹³C NMR (e.g., distinguishing diastereomers in Ugi reactions) .
- Mass spectrometry (ESI/HRMS) : Validate molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve ambiguous stereochemistry in complex derivatives (not explicitly cited but standard practice).
Q. What are the primary pharmacological targets of this compound analogs?
- Key Targets :
- κ-opioid receptors : Derivatives like (3R)-7-hydroxy-N-[(1S)-2-methylpropyl] analogs show potent antagonism (e.g., compound PDTic) .
- Monoamine oxidases (MAO A/B) : 1-methyl derivatives act as reversible, moderate inhibitors with neuroprotective effects .
- Protein arginine methyltransferases (PRMT5) : Specific carboxamide derivatives inhibit enzymatic activity .
Advanced Research Questions
Q. How can synthetic challenges in stereoselective functionalization be resolved?
- Strategies :
- Chiral auxiliaries : Use enantiopure amines (e.g., (1S)-configured amines) during coupling to enforce stereochemistry .
- Chemoenzymatic approaches : Employ D-amino acid oxidase to resolve racemic mixtures of tetrahydroisoquinoline carboxylic acids .
- Diastereomeric separation : Utilize silica gel chromatography or preparative HPLC for inseparable mixtures (e.g., compound 4m in Ugi reactions) .
Q. How to address contradictory data in MAO inhibition vs. neuroprotection studies?
- Analysis Framework :
- Dose-response profiling : Compare IC₅₀ values for MAO inhibition (µM range) with neuroprotective efficacy in cell/animal models .
- Metabolic stability assays : Assess if metabolites (e.g., 1MeTIQ derivatives) contribute to observed effects .
- Receptor cross-screening : Rule out off-target interactions (e.g., opioid receptors) that may confound results .
Q. What structural modifications enhance selectivity for κ-opioid receptor antagonism?
- SAR Insights :
- Piperidine/morpholine substitution : Introducing 4-methylpiperazine or morpholine at the carboxamide sidechain improves potency and selectivity (e.g., compounds 7 and 8) .
- Methyl group positioning : α-methylation near the carboxamide moiety reduces off-target binding to µ-opioid receptors .
- Phenol hydroxylation : 7-hydroxy substitution is critical for receptor affinity but requires protection during synthesis .
Q. How can enzymatic inhibitors of PRMT5 be optimized using tetrahydroisoquinoline scaffolds?
- Design Principles :
- Hydrophobic substituents : Introduce trifluoromethyl or pyrimidinyl groups to enhance binding pocket interactions .
- Linker flexibility : Adjust spacer length between tetrahydroisoquinoline and morpholine groups to balance potency and solubility .
- In vitro validation : Use fluorescence polarization assays to measure IC₅₀ values against PRMT5 and related methyltransferases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
